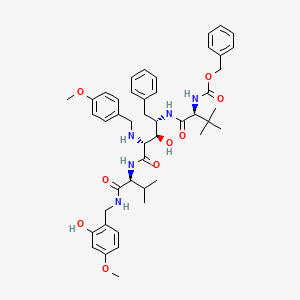

SDZ283-910

描述

属性

CAS 编号 |

164514-54-9 |

|---|---|

分子式 |

C46H59N5O9 |

分子量 |

826.0 g/mol |

IUPAC 名称 |

benzyl N-[(2S)-1-[[(2S,3R,4R)-3-hydroxy-5-[[(2S)-1-[(2-hydroxy-4-methoxyphenyl)methylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C46H59N5O9/c1-29(2)38(42(54)48-27-33-20-23-35(59-7)25-37(33)52)50-43(55)39(47-26-31-18-21-34(58-6)22-19-31)40(53)36(24-30-14-10-8-11-15-30)49-44(56)41(46(3,4)5)51-45(57)60-28-32-16-12-9-13-17-32/h8-23,25,29,36,38-41,47,52-53H,24,26-28H2,1-7H3,(H,48,54)(H,49,56)(H,50,55)(H,51,57)/t36-,38-,39+,40+,41+/m0/s1 |

InChI 键 |

YRESVHUBNCFVEW-FSYSLULESA-N |

手性 SMILES |

CC(C)[C@@H](C(=O)NCC1=C(C=C(C=C1)OC)O)NC(=O)[C@@H]([C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)(C)C)NC(=O)OCC3=CC=CC=C3)O)NCC4=CC=C(C=C4)OC |

规范 SMILES |

CC(C)C(C(=O)NCC1=C(C=C(C=C1)OC)O)NC(=O)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)(C)C)NC(=O)OCC3=CC=CC=C3)O)NCC4=CC=C(C=C4)OC |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

SDZ 283-910; SDZ-283-910; SDZ283-910; SDZ 283,910; SDZ-283,910; SDZ283,910; SDZ283910; SDZ-283910; SDZ 283910; |

产品来源 |

United States |

Foundational & Exploratory

SDZ283-910: A Technical Guide to its Mechanism of Action as an HIV-1 Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to HIV-1 Protease and its Inhibition

HIV-1 protease is an aspartic protease that plays a crucial role in the maturation of the HIV virion. It functions as a homodimer, with each subunit contributing a catalytic aspartate residue to the active site. The protease cleaves newly synthesized Gag and Gag-Pol polyproteins into functional structural proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself. Inhibition of this enzymatic activity prevents the production of mature, infectious virus particles, making HIV-1 protease a key target for antiretroviral therapy.

Protease inhibitors (PIs) are a class of antiretroviral drugs that bind to the active site of the HIV-1 protease, preventing it from cleaving the viral polyproteins. SDZ283-910 belongs to a class of peptidomimetic inhibitors that contain a statine (B554654) residue. Statine is an uncommon amino acid that contains a hydroxyl group, which mimics the tetrahedral transition state of the peptide bond hydrolysis, leading to tight binding to the active site of aspartic proteases.

The Core Mechanism of Action of this compound

The primary mechanism of action of this compound is the competitive inhibition of the HIV-1 protease. As a statine-derived inhibitor, its structure is designed to mimic the natural substrates of the enzyme. The hydroxyl group of the statine core in this compound is crucial for its inhibitory activity, as it forms a key hydrogen bond with the catalytic aspartate residues in the active site of the protease, effectively blocking substrate access and enzymatic activity.

The X-ray crystal structure of the HIV-1 protease in complex with this compound (PDB ID: 1A8G) provides detailed insights into its binding mode. The inhibitor occupies the substrate-binding cleft of the enzyme, forming numerous interactions with the amino acid residues of the protease. These interactions are critical for the stability of the enzyme-inhibitor complex and the potency of the inhibitor.

Signaling Pathway Diagram

Caption: Inhibition of HIV-1 Protease by this compound.

Quantitative Data

Despite extensive searches of scientific literature and databases, specific quantitative data for the inhibitory potency of this compound, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), were not found in the publicly available information. The primary publication by Ringhofer et al. (1999) focuses on the structural and dynamic aspects of the inhibitor-enzyme complex rather than detailing its specific inhibitory constants. Commercial suppliers describe the compound as a "potent" inhibitor, but do not provide numerical data.

For context, other statine-based HIV-1 protease inhibitors have been reported to exhibit inhibitory constants in the nanomolar to micromolar range.

Table 1: Representative Inhibitory Potency of Statine-Based HIV-1 Protease Inhibitors (General Data)

| Inhibitor Class | Target | Parameter | Value Range |

| Statine-Derived Peptidomimetics | HIV-1 Protease | Ki | Nanomolar to Micromolar |

| Statine-Derived Peptidomimetics | HIV-1 Protease | IC50 | Nanomolar to Micromolar |

Note: This table presents a general range for this class of inhibitors and does not represent specific data for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and the specific assays used for its characterization are not available in the public domain. However, this section provides representative protocols for the synthesis of a generic statine-containing peptide and for a common HIV-1 protease activity assay, which are fundamental techniques in the research and development of such inhibitors.

Representative Synthesis of a Statine-Containing Peptide Inhibitor

The synthesis of statine-derived inhibitors typically involves solid-phase or solution-phase peptide synthesis methodologies. The core statine unit can be synthesized from a suitable amino acid precursor.

Workflow for Solid-Phase Synthesis of a Statine-Containing Peptide:

Caption: General workflow for synthesizing a statine peptide.

Protocol:

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of piperidine (B6355638) in dimethylformamide (DMF).

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF and add it to the deprotected resin.

-

Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each subsequent amino acid, including the protected statine precursor.

-

Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Representative HIV-1 Protease Activity Assay (FRET-based)

A common method to measure the activity of HIV-1 protease and the potency of its inhibitors is a fluorescence resonance energy transfer (FRET) based assay. This assay uses a synthetic peptide substrate that contains a fluorophore and a quencher at its ends. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Experimental Workflow for FRET-based HIV-1 Protease Assay:

Caption: Workflow for a FRET-based HIV-1 protease assay.

Protocol:

-

Reagent Preparation: Prepare solutions of recombinant HIV-1 protease, the FRET peptide substrate, and the inhibitor (e.g., this compound) in an appropriate assay buffer (e.g., sodium acetate (B1210297) buffer at a specific pH).

-

Inhibitor Dilution: Create a serial dilution of the inhibitor in the assay buffer.

-

Assay Setup: In a microplate, add the assay buffer, the inhibitor dilutions, and the HIV-1 protease solution. Include controls with no inhibitor (100% activity) and no enzyme (background).

-

Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the FRET substrate to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates from the linear phase of the fluorescence increase. Determine the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., a four-parameter logistic model) to determine the IC50 value.

Conclusion

This compound is a statine-derived inhibitor that targets the active site of HIV-1 protease, a critical enzyme for viral maturation. Its mechanism of action relies on mimicking the transition state of peptide hydrolysis, leading to potent inhibition of the enzyme's function. While specific quantitative data on its inhibitory activity are not publicly available, the structural information from its complex with the protease provides a solid foundation for understanding its binding and for the rational design of new antiviral agents. The representative experimental protocols provided herein offer a guide for the synthesis and evaluation of similar HIV-1 protease inhibitors. Further research to publicly document the specific inhibitory potency and detailed synthetic route of this compound would be beneficial for the scientific community.

In-Depth Technical Guide: SDZ283-910, a Potent Statine-Derived Inhibitor of HIV-1 Protease

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ283-910 is a synthetic, statine-derived peptidomimetic compound identified as a potent inhibitor of the human immunodeficiency virus type-1 (HIV-1) protease. This enzyme is critical for the lifecycle of the HIV virus, facilitating the cleavage of viral polyproteins into mature, functional proteins required for viral replication and assembly. By targeting the active site of HIV-1 protease, this compound effectively blocks this maturation process, thereby inhibiting viral propagation. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and the experimental protocols utilized in its characterization.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a foundational reference for researchers.

| Property | Value |

| IUPAC Name | benzyl ((S)-1-(((2S,3R,4R)-3-hydroxy-5-((S)-2-((2-hydroxy-4-methoxybenzyl)amino)-3-methylbutanamido)-4-((4-methoxybenzyl)amino)-5-oxo-1-phenylpentan-2-yl)amino)-3,3-dimethyl-1-oxobutan-2-yl)carbamate |

| Chemical Formula | C46H59N5O9 |

| Molecular Weight | 826.00 g/mol |

| CAS Number | 164514-54-9 |

| Class | Statine-Derived Inhibitor, Peptidomimetic |

| Target | HIV-1 Protease |

Mechanism of Action: Targeting HIV-1 Protease

This compound functions as a competitive inhibitor of HIV-1 protease. The viral protease is an aspartic protease that operates as a homodimer, with each monomer contributing a catalytic aspartate residue to the active site. This active site is responsible for the hydrolysis of specific peptide bonds within the viral Gag and Gag-Pol polyproteins.

The inhibitory action of this compound is conferred by its statine (B554654) core, a non-hydrolyzable analogue of the transition state of peptide bond cleavage. This structural mimicry allows this compound to bind with high affinity to the active site of the HIV-1 protease, effectively blocking substrate access and rendering the enzyme inactive. This inhibition of polyprotein processing prevents the formation of mature, infectious virions.

Mechanism of HIV-1 Protease Inhibition by this compound.

Quantitative Analysis of Inhibitory Activity

The potency of an HIV-1 protease inhibitor is quantified by its inhibition constant (Ki) and its antiviral activity in cell culture is measured by the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50). While specific experimental values for this compound are not publicly available, the following table outlines the typical parameters measured for potent HIV-1 protease inhibitors.

| Parameter | Typical Range for Potent Inhibitors | Description |

| Inhibition Constant (Ki) | Sub-nanomolar to low nanomolar | Represents the concentration of the inhibitor required to bind to half of the free enzyme active sites at equilibrium. A lower Ki value indicates a higher binding affinity. |

| Antiviral Activity (EC50/IC50) | Low nanomolar | The concentration of the compound that reduces viral replication by 50% in a cell-based assay, often measured by quantifying the p24 viral antigen in the culture supernatant. |

Experimental Protocols

This section provides detailed methodologies for the key experiments typically employed in the characterization of HIV-1 protease inhibitors like this compound.

X-Ray Crystallography of HIV-1 Protease in Complex with this compound

This protocol outlines the general steps for determining the three-dimensional structure of the enzyme-inhibitor complex.

Objective: To elucidate the binding mode of this compound within the active site of HIV-1 protease.

Methodology:

-

Protein Expression and Purification:

-

Recombinant HIV-1 protease is expressed in an appropriate system, such as E. coli.

-

The expressed protein is purified to homogeneity using a combination of chromatography techniques, including affinity and size-exclusion chromatography.

-

-

Crystallization:

-

The purified HIV-1 protease is incubated with a molar excess of this compound to ensure complex formation.

-

Crystallization is typically achieved using the vapor diffusion method (hanging or sitting drop). The protein-inhibitor solution is mixed with a precipitant solution and allowed to equilibrate against a larger reservoir of the precipitant.

-

Crystals are grown at a controlled temperature.

-

-

Data Collection and Processing:

-

A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The diffraction data are processed, integrated, and scaled using appropriate software packages.

-

-

Structure Determination and Refinement:

-

The structure is solved using molecular replacement with a known HIV-1 protease structure as a search model.

-

The initial model is refined against the experimental data, and the inhibitor molecule is built into the electron density map.

-

The final structure is validated for its geometric quality.

-

X-Ray Crystallography Experimental Workflow.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the conformational dynamics and stability of the HIV-1 protease-SDZ283-910 complex.

Objective: To study the dynamic behavior of the inhibitor within the enzyme's active site and assess the stability of their interactions over time.

Methodology:

-

System Preparation:

-

The starting coordinates are taken from the experimentally determined crystal structure of the complex.

-

The complex is placed in a periodic box of water molecules, and counter-ions are added to neutralize the system.

-

-

Parameterization:

-

A suitable force field (e.g., AMBER, CHARMM) is chosen for the protein and water.

-

The inhibitor (this compound) is parameterized to be compatible with the chosen force field.

-

-

Simulation Protocol:

-

The system undergoes energy minimization to remove steric clashes.

-

The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

The system is then equilibrated at constant pressure and temperature (NPT ensemble) to achieve the correct density.

-

A production MD simulation is run for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the complex.

-

-

Analysis:

-

The trajectory from the production run is analyzed to calculate properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions between the protein and the inhibitor.

-

Antiviral Activity Assay (HIV-1 p24 Antigen ELISA)

This assay quantifies the ability of this compound to inhibit HIV-1 replication in a cell-based model.

Objective: To determine the EC50/IC50 of this compound against HIV-1.

Methodology:

-

Cell Culture and Infection:

-

A susceptible cell line (e.g., MT-4, CEM-SS) is cultured under appropriate conditions.

-

Cells are infected with a known amount of HIV-1 in the presence of serial dilutions of this compound. A no-drug control is included.

-

-

Incubation:

-

The infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).

-

-

Sample Collection:

-

The cell culture supernatant is collected at the end of the incubation period.

-

-

p24 Antigen Quantification (ELISA):

-

A sandwich ELISA is performed to quantify the amount of HIV-1 p24 antigen in the supernatant.

-

The wells of a microplate are coated with a capture antibody specific for p24.

-

The culture supernatants are added to the wells, and any p24 present binds to the capture antibody.

-

A second, enzyme-linked antibody that also recognizes p24 is added.

-

A substrate for the enzyme is added, leading to a color change that is proportional to the amount of p24.

-

The absorbance is read using a microplate reader.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of recombinant p24.

-

The concentration of p24 in the culture supernatants is determined from the standard curve.

-

The percentage of inhibition of viral replication is calculated for each concentration of this compound relative to the no-drug control.

-

The EC50/IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

Synthesis of this compound

The synthesis of this compound, a complex peptidomimetic, involves a multi-step process utilizing standard peptide coupling and organic synthesis techniques. A generalized synthetic approach for statine-derived HIV protease inhibitors is outlined below.

Generalized Synthetic Pathway for this compound.

General Synthetic Steps:

-

Synthesis of the Statine Core: The central statine unit is synthesized from a suitable chiral starting material to establish the correct stereochemistry of the hydroxyl and amino groups.

-

Peptide Couplings: The various amino acid and side-chain moieties are sequentially coupled to the statine core using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). Amine and carboxyl groups not involved in a particular coupling step are protected with appropriate protecting groups (e.g., Boc, Cbz for amines; esters for carboxylic acids).

-

Introduction of Side Chains: The specific side chains of this compound, including the 2-hydroxy-4-methoxybenzyl and 4-methoxybenzyl groups, are introduced through coupling reactions.

-

Deprotection and Purification: In the final steps, all protecting groups are removed under conditions that do not compromise the integrity of the molecule. The final product is then purified to a high degree using techniques such as high-performance liquid chromatography (HPLC).

Conclusion

This compound represents a significant scaffold in the design of potent and specific inhibitors of HIV-1 protease. Its statine-derived structure effectively mimics the transition state of peptide cleavage, leading to high-affinity binding and potent inhibition of the enzyme. The experimental methodologies detailed in this guide provide a robust framework for the characterization of this and similar compounds, facilitating further research and development in the field of antiretroviral therapy. The continued exploration of the structural and dynamic properties of such inhibitors is crucial for the design of next-generation drugs that can overcome challenges such as drug resistance.

SDZ283-910: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the HIV-1 protease inhibitor SDZ283-910, focusing on its mechanism of action, structural biology, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for professionals engaged in antiviral drug discovery and development.

Introduction to this compound

This compound is a potent, statine-derived inhibitor of the human immunodeficiency virus type-1 (HIV-1) protease.[1] As an essential enzyme for viral replication, HIV-1 protease is a critical target for antiretroviral therapy. It is an aspartic protease responsible for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins, a process vital for the production of infectious virions. Inhibitors like this compound bind to the active site of the enzyme, preventing this proteolytic cleavage and thereby halting the viral life cycle.

Mechanism of Action

The primary mechanism of action for this compound involves the competitive inhibition of the HIV-1 protease. The inhibitor is designed to mimic the transition state of the natural substrate of the protease. By binding tightly to the enzyme's active site, it blocks access to the viral polyproteins, thus preventing their cleavage.

The following diagram illustrates the general mechanism of HIV-1 protease inhibition.

Caption: General mechanism of HIV-1 protease inhibition by this compound.

Quantitative Inhibitory Activity

Experimental Protocols

The following sections detail the methodologies for key experiments related to the characterization of this compound and other HIV-1 protease inhibitors.

HIV-1 Protease Inhibition Assay (General Protocol)

This protocol describes a common method for determining the inhibitory activity of a compound against HIV-1 protease using a fluorogenic substrate.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA)

-

Test Inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a series of dilutions of the test inhibitor in the assay buffer.

-

In a 96-well plate, add the diluted inhibitor solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the HIV-1 protease solution to all wells except the negative control.

-

Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the specific substrate.

-

Calculate the initial reaction velocities from the linear portion of the fluorescence curves.

-

Determine the percent inhibition for each inhibitor concentration relative to the positive control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value. The Ki value can then be determined using the Cheng-Prusoff equation, provided the Km of the substrate is known.

The following diagram outlines the workflow for a typical HIV-1 protease inhibition assay.

Caption: Workflow for an in vitro HIV-1 protease inhibition assay.

X-ray Crystallography

The three-dimensional structure of the HIV-1 protease in complex with this compound was determined by X-ray crystallography. This technique provides detailed insights into the binding mode of the inhibitor and its interactions with the amino acid residues in the active site of the enzyme.

General Protocol Outline:

-

Protein Expression and Purification: Recombinant HIV-1 protease is expressed in a suitable system (e.g., E. coli) and purified to homogeneity.

-

Crystallization: The purified protease is co-crystallized with the inhibitor this compound under specific buffer and precipitant conditions.

-

Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map, from which the atomic model of the protein-inhibitor complex is built and refined.

The following diagram illustrates the major steps in determining the crystal structure of a protein-inhibitor complex.

Caption: Workflow for X-ray crystallography of a protein-inhibitor complex.

Structural Insights from the this compound-HIV-1 Protease Complex

The X-ray crystal structure of the this compound-HIV-1 protease complex reveals critical interactions that contribute to its potent inhibitory activity. The statine (B554654) core of the inhibitor mimics the tetrahedral transition state of peptide bond hydrolysis. Key hydrogen bonds and hydrophobic interactions are formed between the inhibitor and the amino acid residues of the protease active site, including the catalytic aspartate residues (Asp25 and Asp125) and the flap regions. Understanding these interactions at an atomic level is crucial for the rational design of new and more effective inhibitors that can overcome drug resistance.

Conclusion

This compound serves as a significant example of a potent, structurally characterized HIV-1 protease inhibitor. While specific quantitative inhibitory data require further investigation, the available structural information provides a solid foundation for its use as a research tool and as a scaffold for the design of next-generation antiretroviral drugs. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this and other novel HIV-1 protease inhibitors.

References

In-Depth Technical Guide: SDZ283-910 (CAS Number 164514-54-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ283-910 is a potent, statine-derived inhibitor of the human immunodeficiency virus type-1 (HIV-1) protease, an enzyme critical for the viral life cycle. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and the methodologies used for its characterization. The information herein is intended to support further research and development efforts in the field of antiretroviral therapy.

Introduction

The HIV-1 protease is an aspartic protease responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins. This enzymatic activity is essential for the production of infectious virions, making it a key target for antiretroviral drug development. This compound, a statine-containing peptide mimetic, has been identified as a potent inhibitor of this crucial viral enzyme. Its chemical structure is designed to mimic the transition state of the natural substrate of the HIV-1 protease, thereby blocking its catalytic activity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 164514-54-9 |

| Molecular Formula | C₄₆H₅₉N₅O₉ |

| Molecular Weight | 826.00 g/mol |

| Class | Statine-derived inhibitor, Peptidomimetic |

| Target | HIV-1 Protease |

| Mechanism of Action | Competitive Inhibition |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of the HIV-1 protease. It binds to the active site of the enzyme, preventing the binding and subsequent cleavage of the viral Gag and Gag-Pol polyproteins. This inhibition halts the maturation of the virus, rendering the newly produced virions non-infectious. The signaling pathway, or more accurately, the viral processing pathway, that is disrupted by this compound is a critical step in the HIV-1 replication cycle.

Caption: Inhibition of HIV-1 Protease by this compound.

Experimental Protocols

The characterization of HIV-1 protease inhibitors like this compound typically involves a series of biochemical and structural biology experiments. Below are detailed methodologies for key assays.

HIV-1 Protease Inhibition Assay (Fluorometric)

This assay is commonly used to determine the potency of inhibitors (e.g., IC50 or Ki values).

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The presence of an inhibitor reduces the rate of cleavage and, consequently, the fluorescence signal.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic peptide substrate (e.g., based on a known cleavage site)

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO)

-

This compound (or other test compounds)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the inhibitor in the assay buffer to create a range of concentrations.

-

In a 96-well plate, add the inhibitor dilutions. Include a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only).

-

Add a solution of recombinant HIV-1 protease to each well (except the negative control) and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (kinetic read).

-

Calculate the initial reaction velocities from the linear portion of the kinetic curves.

-

Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable equation (e.g., the four-parameter logistic equation) to determine the IC50 value. The Ki value can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Caption: Workflow for a fluorometric HIV-1 protease inhibition assay.

X-ray Crystallography

Determining the three-dimensional structure of the HIV-1 protease in complex with an inhibitor provides invaluable insights into the binding mode and informs structure-based drug design.

Principle: A highly purified and concentrated solution of the HIV-1 protease-inhibitor complex is induced to form a crystal. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density map and, ultimately, the atomic structure of the complex.

Procedure:

-

Protein Expression and Purification: Express recombinant HIV-1 protease in a suitable system (e.g., E. coli) and purify to homogeneity using chromatographic techniques.

-

Complex Formation: Incubate the purified HIV-1 protease with a molar excess of this compound to ensure complete binding.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitant type and concentration, temperature) using techniques such as vapor diffusion (sitting or hanging drop).

-

Data Collection: Once suitable crystals are obtained, cryo-protect them and collect X-ray diffraction data using a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known HIV-1 protease structure. Refine the model against the experimental data to obtain a high-resolution structure of the complex.

Caption: General workflow for X-ray crystallography of a protein-ligand complex.

Quantitative Data

While a full pharmacological profile with precise inhibitory constants for this compound is not publicly available in the searched literature, the designation of "potent" suggests that its IC50 and/or Ki values are likely in the low nanomolar or picomolar range, which is characteristic of effective HIV-1 protease inhibitors. Further studies are required to definitively quantify its inhibitory activity against wild-type and drug-resistant strains of HIV-1.

Conclusion

This compound is a well-characterized statine-derived inhibitor of HIV-1 protease. Its mode of action, targeting a critical step in viral maturation, makes it a valuable tool for research into HIV-1 replication and a potential scaffold for the design of novel antiretroviral agents. The experimental protocols outlined in this guide provide a framework for the further evaluation of this compound and other potential HIV-1 protease inhibitors. The elucidation of its precise binding interactions through X-ray crystallography has been a significant step in understanding its potency and can guide future drug development efforts.

The Statin Arsenal: A Technical Guide to Statin-Derived Inhibitors in Antiviral Research

For Immediate Release

[City, State] – December 9, 2025 – In the ongoing quest for novel antiviral therapies, a class of drugs traditionally used to manage cholesterol is demonstrating significant promise. Statins, widely known for their cardiovascular benefits, are emerging as potent viral inhibitors, opening new avenues for drug development and repurposing. This technical guide provides an in-depth exploration of the core mechanisms, experimental validation, and key signaling pathways involved in the antiviral activity of statin-derived inhibitors, tailored for researchers, scientists, and drug development professionals.

Introduction: Repurposing Statins for Antiviral Therapy

Statins, or HMG-CoA reductase inhibitors, function by blocking a key enzyme in the cholesterol biosynthesis pathway.[1] This primary mode of action has profound downstream effects on cellular lipid metabolism and protein prenylation, processes that many viruses exploit for their replication and pathogenesis.[2][3] The antiviral effects of statins are multifaceted, targeting various stages of the viral life cycle, from entry and replication to assembly and egress.[4] Furthermore, their immunomodulatory and anti-inflammatory properties contribute to their therapeutic potential in viral infections.

This guide summarizes the current landscape of statin antiviral research, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate further investigation and application in drug discovery.

Quantitative Antiviral Activity of Statins

The antiviral efficacy of statins has been quantified against a range of viruses. The half-maximal effective concentration (EC₅₀) and the half-maximal inhibitory concentration (IC₅₀) are key metrics used to assess the potency of these compounds in vitro. The following tables summarize the reported antiviral activities of various statins against different viruses.

Table 1: Antiviral Activity of Atorvastatin against SARS-CoV-2 Variants

| Virus Variant | Treatment Strategy | EC₅₀ (µM) | Selectivity Index (SI) | Cell Line | Reference |

| D614G | Pre-post treatment | 15.4 | >3.2 | Vero E6 | [5] |

| D614G | Pre-infection | 12.1 | >4.1 | Vero E6 | [5] |

| D614G | Post-infection | 11.1 | >4.5 | Vero E6 | [5] |

| D614G | Pre-post treatment | 7.4 | >8.7 | Caco-2 | [5] |

| Delta | Pre-post treatment | 16.8 | >3.0 | Vero E6 | [5] |

| Mu | Pre-post treatment | 21.1 | >2.4 | Vero E6 | [5] |

Table 2: Antiviral Activity of Fluvastatin against Influenza A Virus (H1N1)

| Statin | IC₅₀ (µg/mL) | Selectivity Index (CC₅₀/IC₅₀) | Cell Line | Reference |

| Fluvastatin | ~4.3 | 21 | MDCK | [6] |

Table 3: Qualitative Antiviral Activity of Other Statins

| Statin | Target Virus | Observed Effect | Cell Line/System | Reference |

| Simvastatin | Influenza A (H1N1) | Maintained cell viability and decreased viral load | MDCK | [7][8] |

| Lovastatin | HIV-1 | Inhibited viral replication and restored MHC-I expression | Primary CD4+ T cells | [9][10] |

| Fluvastatin | Hepatitis C Virus (HCV) | Inhibited HCV RNA replication in a replicon system | Huh-7 derived | [11] |

Core Mechanisms of Antiviral Action

The antiviral properties of statins stem from their ability to disrupt key cellular processes that viruses hijack for their own propagation.

Inhibition of the Mevalonate (B85504) Pathway and Cholesterol Depletion

Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis.[1] Many viruses rely on cholesterol-rich lipid rafts in the host cell membrane for entry, assembly, and budding. By depleting cellular cholesterol, statins disrupt these lipid rafts, thereby hindering viral entry and egress.

Disruption of Protein Prenylation and Rho GTPase Signaling

The mevalonate pathway also produces isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification of small GTP-binding proteins like those in the Rho family, a process known as prenylation.[12] Rho GTPases are crucial for regulating the actin cytoskeleton, which is involved in viral entry, intracellular trafficking, and budding.[2][3] By inhibiting the synthesis of FPP and GGPP, statins prevent the prenylation and proper function of Rho GTPases, thereby interfering with viral replication.[2][3]

Detailed Experimental Protocols

The following are representative protocols for key in vitro assays used to evaluate the antiviral activity of statins.

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of a compound to protect cells from virus-induced cell death.[13][14][15][16][17]

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza).

-

Complete cell culture medium.

-

Virus stock of known titer.

-

Statin compound stock solution.

-

96-well cell culture plates.

-

Cell viability reagent (e.g., Neutral Red, CellTiter-Glo®).

-

Plate reader.

Procedure:

-

Cell Seeding: Seed host cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare serial dilutions of the statin compound in culture medium.

-

Infection and Treatment:

-

Remove the growth medium from the cell monolayer.

-

Add the diluted virus to the wells (at a pre-determined multiplicity of infection, MOI), leaving some wells uninfected as cell controls.

-

Immediately add the serial dilutions of the statin compound to the infected wells. Include wells with infected cells but no compound as virus controls.

-

-

Incubation: Incubate the plate at the optimal temperature and CO₂ concentration for the specific virus and cell line for a period sufficient to observe significant CPE in the virus control wells (typically 2-5 days).

-

Quantification of Cell Viability:

-

Remove the medium from the wells.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. Determine the EC₅₀ value, which is the concentration of the compound that protects 50% of the cells from virus-induced death.

Plaque Reduction Assay

This assay quantifies the reduction in infectious virus particles in the presence of an antiviral compound.

Materials:

-

Confluent monolayer of host cells in 6- or 12-well plates.

-

Virus stock.

-

Statin compound.

-

Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose).

-

Fixing solution (e.g., 10% formalin).

-

Staining solution (e.g., crystal violet).

Procedure:

-

Compound and Virus Preparation: Prepare serial dilutions of the statin. Mix each dilution with a constant amount of virus and incubate for 1 hour at 37°C.

-

Infection: Remove the medium from the cell monolayers and inoculate with the virus-statin mixtures.

-

Adsorption: Incubate for 1 hour to allow the virus to attach to and enter the cells.

-

Overlay: Remove the inoculum and add the semi-solid overlay medium.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization:

-

Remove the overlay.

-

Fix the cells with the fixing solution.

-

Stain the cells with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.

-

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each statin concentration compared to the virus control. Determine the IC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50%.

Quantitative PCR (qPCR) Based Antiviral Assay

This assay measures the inhibition of viral genome replication.[18][19][20]

Materials:

-

Host cells cultured in multi-well plates.

-

Virus stock.

-

Statin compound.

-

RNA extraction kit.

-

Reverse transcriptase and reagents for cDNA synthesis.

-

qPCR master mix with a fluorescent dye (e.g., SYBR Green) or a specific probe.

-

Primers specific for a viral gene.

-

qPCR instrument.

Procedure:

-

Infection and Treatment: Infect cells with the virus in the presence of serial dilutions of the statin.

-

Incubation: Incubate for a defined period (e.g., 24-48 hours) to allow for viral replication.

-

RNA Extraction: Lyse the cells and extract total RNA.

-

cDNA Synthesis: Reverse transcribe the RNA to cDNA.

-

qPCR: Perform qPCR using primers specific for a viral gene to quantify the amount of viral RNA.

-

Data Analysis: Normalize the viral RNA levels to a host housekeeping gene. Calculate the percentage of inhibition of viral RNA synthesis for each statin concentration relative to the virus control. Determine the EC₅₀ value.

Western Blot for Viral Protein Detection

This technique is used to assess the effect of statins on the expression of specific viral proteins.[21][22][23][24]

Materials:

-

Infected and statin-treated cell lysates.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).

-

Blocking buffer.

-

Primary antibody specific to a viral protein.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Sample Preparation: Prepare protein lysates from infected cells treated with and without the statin.

-

SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody against the viral protein of interest.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Add the chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative expression levels of the viral protein in treated versus untreated samples.

Visualizing Key Processes: Signaling Pathways and Experimental Workflows

Graphviz diagrams provide a clear visual representation of complex biological processes and experimental designs.

Viral Entry and Its Inhibition by Statins

This diagram illustrates the general mechanism of viral entry and how statins can interfere with this process.

Experimental Workflow for Antiviral Screening

This diagram outlines a typical high-throughput screening workflow to identify antiviral compounds like statins.

Conclusion and Future Directions

Statins represent a promising class of repurposed drugs for antiviral therapy. Their well-established safety profile and multifaceted mechanisms of action make them attractive candidates for further investigation, both as monotherapies and in combination with other antiviral agents. Future research should focus on expanding the quantitative analysis of different statins against a broader range of viruses, elucidating the precise molecular interactions, and conducting well-designed clinical trials to validate their therapeutic efficacy in vivo. The detailed methodologies and conceptual frameworks presented in this guide are intended to serve as a valuable resource for advancing this exciting field of research.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Rho'ing in and out of cells: viral interactions with Rho GTPase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Atorvastatin Effectively Inhibits Ancestral and Two Emerging Variants of SARS-CoV-2 in vitro [frontiersin.org]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Simvastatin modulates cellular components in influenza A virus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simvastatin modulates cellular components in influenza A virus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lovastatin Inhibits HIV-1-Induced MHC-I Downregulation by Targeting Nef–AP-1 Complex Formation: A New Strategy to Boost Immune Eradication of HIV-1 Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Rho Family GTPase Modification and Dependence on CAAX Motif-signaled Posttranslational Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pblassaysci.com [pblassaysci.com]

- 15. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 16. reframeDB [reframedb.org]

- 17. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 18. Application of Real-Time PCR for Determination of Antiviral Drug Susceptibility of Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 20. bu.edu [bu.edu]

- 21. cytivalifesciences.com [cytivalifesciences.com]

- 22. Western Blot Protocol | Proteintech Group [ptglab.com]

- 23. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 24. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Interactions of SDZ283-910 with HIV-1 Protease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target binding and affinity of SDZ283-910, a potent inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) protease. While specific quantitative binding data for this compound is not publicly available in the immediate search results, this document outlines the fundamental principles of its interaction with its target, common experimental methodologies for characterizing such interactions, and the broader context of HIV-1 protease inhibition.

The Target: HIV-1 Protease

This compound targets the HIV-1 protease, an aspartic protease that plays a crucial role in the life cycle of the human immunodeficiency virus. This enzyme is responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyproteins into mature, functional proteins. This cleavage is an essential step for the assembly of new, infectious virions. Inhibition of HIV-1 protease prevents the formation of mature viral particles, thereby halting the replication of the virus.

Mechanism of Action: Competitive Inhibition

This compound functions as a competitive inhibitor of the HIV-1 protease. It is designed to mimic the transition state of the natural substrate of the protease. By binding tightly to the active site of the enzyme, this compound prevents the viral polyproteins from accessing the catalytic machinery, thus blocking their cleavage.

The general mechanism of HIV-1 protease inhibition is depicted in the following signaling pathway diagram:

Caption: HIV-1 Protease Inhibition by this compound.

Quantitative Binding Affinity Data

A comprehensive search of publicly available literature did not yield specific quantitative binding affinity data (e.g., Kᵢ, Kd, or IC₅₀ values) for this compound. This information is likely contained within the primary research article by Ringhofer et al. (1999) in the Journal of Molecular Biology, which was not accessible in full text during the search. For a complete understanding of the inhibitor's potency, consulting this primary source is recommended.

The following table is a template that would be used to present such data if it were available.

| Parameter | Value | Units | Experimental Conditions | Reference |

| Kᵢ | - | - | - | - |

| Kd | - | - | - | - |

| IC₅₀ | - | - | - | - |

Experimental Protocols for Determining Binding Affinity

The binding affinity of inhibitors like this compound to HIV-1 protease can be determined using a variety of biophysical and biochemical assays. Below are detailed methodologies for commonly employed techniques.

Enzyme Inhibition Assay (Determination of Kᵢ)

This assay measures the effect of the inhibitor on the catalytic activity of HIV-1 protease.

Workflow:

Caption: Enzyme Inhibition Assay Workflow.

Detailed Protocol:

-

Reagents and Buffers:

-

Recombinant HIV-1 Protease

-

Fluorogenic peptide substrate (e.g., containing a quencher and a fluorophore that separates upon cleavage)

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

-

Assay Procedure:

-

Prepare a series of dilutions of this compound in assay buffer.

-

In a microplate, add a fixed concentration of HIV-1 protease to each well.

-

Add the different concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear phase of the fluorescence curves.

-

Determine the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

To determine the inhibition constant (Kᵢ), perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive inhibition) with the Cheng-Prusoff equation.

-

Time-Resolved Fluorescence Anisotropy

This technique can be used to study the binding of an inhibitor to a protein by measuring changes in the rotational correlation time of a fluorescent probe.

Logical Relationship:

Caption: Time-Resolved Fluorescence Anisotropy Logic.

Detailed Protocol:

-

Instrumentation:

-

A time-resolved fluorometer capable of measuring fluorescence anisotropy decays.

-

-

Sample Preparation:

-

Purified HIV-1 protease in a suitable buffer. The intrinsic fluorescence of tryptophan residues within the protease is often utilized.

-

A stock solution of this compound.

-

-

Measurement:

-

Measure the time-resolved fluorescence intensity and anisotropy decay of the HIV-1 protease in the absence of the inhibitor.

-

Titrate the protease solution with increasing concentrations of this compound.

-

After each addition and an equilibration period, measure the fluorescence anisotropy decay.

-

-

Data Analysis:

-

Analyze the anisotropy decay curves to determine the rotational correlation times.

-

Binding of the inhibitor will typically cause a change in the rotational correlation time due to conformational changes in the protease.

-

The change in the rotational correlation time can be plotted against the inhibitor concentration to determine the dissociation constant (Kd) of the binding interaction.

-

Conclusion

This compound is a potent inhibitor targeting the essential HIV-1 protease. While specific binding affinity values require access to primary literature, the established mechanisms of HIV-1 protease inhibition and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals. The methodologies described herein represent standard approaches for characterizing the binding and inhibitory activity of compounds like this compound, enabling further research and development in the field of antiretroviral therapeutics.

Pharmacological Profile of SDZ-283-910: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ-283-910 is a potent, statine-derived inhibitor of the human immunodeficiency virus type-1 (HIV-1) protease.[1] As a critical enzyme in the viral life cycle, HIV-1 protease is responsible for the cleavage of viral polyproteins into mature, functional proteins essential for the assembly of new, infectious virions. Inhibition of this enzyme represents a key therapeutic strategy in the management of HIV/AIDS. This technical guide provides a summary of the available pharmacological information on SDZ-283-910, including its mechanism of action and the typical experimental protocols used to characterize such inhibitors.

Mechanism of Action

SDZ-283-910 functions as a competitive inhibitor of the HIV-1 protease. Its structure, incorporating a statine (B554654) moiety, mimics the transition state of the natural peptide substrates of the enzyme. This allows SDZ-283-910 to bind with high affinity to the active site of the protease, thereby blocking its catalytic activity and preventing the maturation of viral particles. The primary scientific literature describing the specific binding and interaction of SDZ-283-910 with HIV-1 protease is a 1999 publication by Ringhofer et al., which details the X-ray crystal structure of the inhibitor in complex with the enzyme.[2]

Quantitative Data

For illustrative purposes, the following table outlines the typical quantitative parameters used to characterize HIV-1 protease inhibitors.

| Parameter | Description | Typical Range for Potent Inhibitors |

| Ki (Inhibition Constant) | A measure of the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a stronger binding affinity. | Sub-nanomolar to low nanomolar (nM) |

| IC50 (Half-maximal Inhibitory Concentration) | The concentration of the inhibitor required to reduce the activity of the enzyme by 50%. | Nanomolar (nM) range |

| EC50 (Half-maximal Effective Concentration) | The concentration of the drug that gives a half-maximal response in a cell-based antiviral assay. | Nanomolar (nM) to low micromolar (µM) |

Experimental Protocols

The following sections describe the general methodologies employed in the characterization of HIV-1 protease inhibitors like SDZ-283-910.

HIV-1 Protease Inhibition Assay

This assay is fundamental to determining the inhibitory potency of a compound against the purified HIV-1 protease enzyme.

Principle: The assay measures the cleavage of a synthetic substrate by the HIV-1 protease in the presence and absence of the inhibitor. The rate of cleavage is monitored, typically by detecting a fluorescent or colorimetric product.

General Protocol:

-

Reagents and Materials:

-

Purified recombinant HIV-1 protease

-

Synthetic fluorogenic or chromogenic substrate (e.g., a peptide containing a cleavage site flanked by a fluorophore and a quencher)

-

Assay buffer (typically at a pH of 4.5-5.5)

-

Test compound (SDZ-283-910) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader (fluorescence or absorbance)

-

-

Procedure:

-

A series of dilutions of the test compound are prepared.

-

The HIV-1 protease enzyme is pre-incubated with the different concentrations of the test compound in the assay buffer.

-

The reaction is initiated by the addition of the substrate.

-

The increase in fluorescence or absorbance is measured over time at a constant temperature.

-

The initial reaction rates are calculated for each inhibitor concentration.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate and its Michaelis constant (Km).

-

Antiviral Activity Assay

This cell-based assay evaluates the ability of the compound to inhibit HIV-1 replication in a cellular context.

Principle: The assay measures the production of a viral marker (e.g., p24 antigen or reverse transcriptase activity) in HIV-1 infected cells treated with the test compound.

General Protocol:

-

Cells and Virus:

-

A susceptible cell line (e.g., MT-4, CEM-SS) or primary cells (e.g., peripheral blood mononuclear cells - PBMCs)

-

A laboratory-adapted or clinical isolate of HIV-1

-

-

Procedure:

-

Cells are seeded in microplates.

-

A series of dilutions of the test compound are added to the cells.

-

The cells are then infected with a known amount of HIV-1.

-

The cultures are incubated for several days to allow for viral replication.

-

The cell culture supernatant is collected at the end of the incubation period.

-

-

Data Analysis:

-

The amount of viral replication is quantified by measuring the concentration of p24 antigen (using an ELISA) or reverse transcriptase activity in the supernatant.

-

The percentage of inhibition of viral replication is calculated for each concentration of the test compound relative to an untreated infected control.

-

The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental workflow, the following diagrams are provided.

Conclusion

References

In Vitro Efficacy of the HIV-1 Protease Inhibitor SDZ283-910: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro efficacy of SDZ283-910, a potent inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) protease. This document outlines the quantitative data on its inhibitory activity, details the experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Efficacy Data

Table 1: Summary of In Vitro Efficacy Data for this compound

| Parameter | Value | Cell Line/System | Reference |

| Inhibition Constant (Ki) | Data not publicly available | Recombinant HIV-1 Protease | Inferred from structural studies |

| 50% Inhibitory Concentration (IC50) | Data not publicly available | HIV-1 infected cell lines (e.g., MT-4) | |

| Mechanism of Action | Competitive Inhibitor | HIV-1 Protease |

Further research is required to ascertain the precise quantitative measures of this compound's in vitro efficacy.

Experimental Protocols

The following sections detail the methodologies typically employed in the in vitro evaluation of HIV-1 protease inhibitors like this compound.

HIV-1 Protease Enzymatic Assay (Fluorometric)

This assay is a fundamental method for determining the direct inhibitory effect of a compound on the enzymatic activity of HIV-1 protease.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence that is directly proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of substrate cleavage, leading to a lower fluorescence signal.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate

-

Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)

-

Test Compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive Control Inhibitor (e.g., Pepstatin A)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation/Emission wavelengths specific to the substrate)

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound (this compound) and the positive control inhibitor.

-

Reaction Setup: In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the recombinant HIV-1 protease. Include wells for no-enzyme control (background fluorescence) and no-inhibitor control (maximum enzyme activity).

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity at regular intervals for a specified period (e.g., 60 minutes).

-

Data Analysis: Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves. Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.

Antiviral Assay in Cell Culture

This assay evaluates the ability of the test compound to inhibit HIV-1 replication in a cellular context.

Principle: Human T-lymphocyte cell lines (e.g., MT-4) or peripheral blood mononuclear cells (PBMCs) are infected with a laboratory-adapted or clinical isolate of HIV-1. The infected cells are then cultured in the presence of varying concentrations of the test compound. The extent of viral replication is quantified by measuring a viral marker, such as the p24 antigen, in the cell culture supernatant.

Materials:

-

Human T-lymphocyte cell line (e.g., MT-4)

-

HIV-1 viral stock

-

Complete cell culture medium

-

Test Compound (this compound)

-

Positive Control Antiviral Drug (e.g., a known protease inhibitor like Saquinavir)

-

96-well cell culture plates

-

HIV-1 p24 Antigen ELISA kit

Procedure:

-

Cell Plating: Seed the cells into a 96-well plate at a predetermined density.

-

Compound Addition: Add serial dilutions of the test compound and the positive control to the wells. Include a no-drug control.

-

Infection: Add a standardized amount of HIV-1 to the wells.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 4-7 days).

-

Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

-

p24 Antigen Quantification: Measure the concentration of the HIV-1 p24 antigen in the collected supernatants using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration compared to the no-drug control. Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

HIV-1 Life Cycle and the Role of Protease

Caption: The HIV-1 life cycle, highlighting the critical maturation step inhibited by this compound.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound against HIV-1 protease.

Mechanism of HIV-1 Protease Inhibition

Caption: Competitive inhibition of HIV-1 protease by this compound prevents polyprotein cleavage.

An In-depth Technical Guide to SDZ283-910: A Potent HIV-1 Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and relevant experimental methodologies for the characterization of SDZ283-910, a potent inhibitor of Human Immunodeficiency Virus Type-1 (HIV-1) protease.

Core Molecular Data

This compound is a statine-derived inhibitor with the following key molecular identifiers and properties. This information is crucial for accurate experimental design, including solution preparation and data analysis.

| Property | Value | Source |

| Molecular Formula | C46H59N5O9 | [1] |

| Molecular Weight | 826.00 g/mol | [1] |

| Exact Mass | 825.4313 Da | [1] |

| CAS Number | 164514-54-9 | [1] |

| Chemical Class | Peptidomimetics |

Mechanism of Action: Inhibition of HIV-1 Protease

This compound functions as a highly potent inhibitor of HIV-1 protease, an enzyme critical for the viral life cycle. HIV-1 protease is an aspartyl protease responsible for the cleavage of the viral Gag and Gag-Pol polyprotein precursors. This proteolytic processing is an essential step in the maturation of the virus, leading to the formation of infectious virions.

By binding to the active site of HIV-1 protease, this compound competitively inhibits the cleavage of these polyproteins. This disruption of the viral maturation process results in the production of non-infectious viral particles, thereby inhibiting viral replication.

Experimental Protocols

The following section details established methodologies that can be adapted for the comprehensive characterization of this compound's inhibitory activity and interaction with HIV-1 protease.

Fluorometric HIV-1 Protease Inhibition Assay

This high-throughput screening assay provides a rapid and sensitive method for quantifying the inhibitory potency of compounds like this compound.

Principle: The assay utilizes a synthetic peptide substrate that is cleaved by active HIV-1 protease, leading to the release of a fluorophore. The increase in fluorescence intensity is directly proportional to the enzyme's activity. In the presence of an inhibitor, the rate of substrate cleavage is reduced, resulting in a diminished fluorescence signal.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 0.10 M NaCl).

-

HIV-1 Protease Solution: Reconstitute purified HIV-1 protease in the assay buffer to a final concentration suitable for the assay (e.g., in the picomolar to nanomolar range).

-

Substrate Solution: Prepare a stock solution of a fluorogenic HIV-1 protease substrate in a suitable solvent (e.g., DMSO) and dilute it in the assay buffer to the desired final concentration (typically around the Km value).

-

Inhibitor (this compound) Solutions: Prepare a serial dilution of this compound in the assay buffer or DMSO to cover a wide range of concentrations for IC50 determination.

-

Positive Control: A known HIV-1 protease inhibitor (e.g., Pepstatin A) should be used as a positive control for inhibition.

-

Negative Control: A solvent control (e.g., DMSO) should be included.

-

-

Assay Procedure:

-

In a 96-well or 384-well microplate, add the inhibitor solutions (including this compound dilutions, positive control, and negative control).

-

Add the HIV-1 protease solution to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Monitor the fluorescence intensity kinetically over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 330/450 nm).

-

-

Data Analysis:

-

Calculate the initial reaction velocities (rates of fluorescence increase) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique used to directly measure the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction between this compound and HIV-1 protease.

Principle: ITC measures the heat released or absorbed during the binding of a ligand (this compound) to a macromolecule (HIV-1 protease). This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Detailed Methodology:

-

Sample Preparation:

-

Dialyze both the purified HIV-1 protease and this compound into the same buffer to minimize heat of dilution effects.

-

Thoroughly degas the solutions before loading them into the calorimeter.

-

-

ITC Experiment:

-

Load the HIV-1 protease solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Perform a series of small, sequential injections of the this compound solution into the HIV-1 protease solution while monitoring the heat changes.

-

A control experiment involving the injection of this compound into the buffer alone should be performed to determine the heat of dilution.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection.

-

Subtract the heat of dilution from the raw data.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

-

X-ray Crystallography

X-ray crystallography can provide a high-resolution, three-dimensional structure of the HIV-1 protease in complex with this compound, offering detailed insights into the molecular interactions driving inhibition.

Principle: A crystallized complex of the protein and inhibitor is exposed to a focused X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which an atomic model of the complex can be built and refined.

Detailed Methodology:

-

Crystallization:

-

Co-crystallize the purified HIV-1 protease with an excess of this compound. This involves screening a wide range of crystallization conditions (precipitants, pH, temperature) to find those that yield diffraction-quality crystals.

-

Alternatively, pre-formed crystals of the apo-enzyme can be soaked in a solution containing this compound.

-

-

Data Collection:

-

Mount a single, high-quality crystal and cryo-cool it in a stream of liquid nitrogen to prevent radiation damage.

-

Collect X-ray diffraction data using a synchrotron or in-house X-ray source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using molecular replacement, using a known structure of HIV-1 protease as a search model.

-

Build the atomic model of the protein-inhibitor complex into the electron density map.

-

Refine the model to improve its agreement with the experimental data.

-

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of this compound.

Caption: Signaling pathway of HIV-1 protease inhibition by this compound.

References

Unveiling the Structural Basis of HIV-1 Protease Inhibition by SDZ283-910: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the X-ray crystallographic structure of the human immunodeficiency virus type 1 (HIV-1) protease in complex with the inhibitor SDZ283-910. The structural data, originally presented by Ringhofer et al. in the Journal of Molecular Biology, offers critical insights into the binding mechanism and conformational dynamics of this potent inhibitor, paving the way for rational drug design and the development of novel antiretroviral therapies.

Crystallographic Data Summary

The crystal structure of the HIV-1 protease in complex with this compound was determined to a resolution of 2.0 Å. The crystals belong to the tetragonal space group P41212 with unit cell dimensions of a = b = 59.8 Å and c = 107.5 Å. The asymmetric unit contains one dimer of the HIV-1 protease complexed with the inhibitor.

| Data Collection and Refinement Statistics | Value |

| PDB ID | 1BVL |

| Resolution (Å) | 2.0 |

| Space Group | P4 |

| Unit Cell Dimensions (Å) | a = 59.8, b = 59.8, c = 107.5 |

| Molecules per Asymmetric Unit | 2 |

| R-factor | 0.189 |

| R-free | 0.235 |

| Number of non-hydrogen atoms | 1686 |

| - Protein | 1516 |

| - Inhibitor | 78 |

| - Water | 92 |

| Average B-factor (Ų) | 31.0 |

| - Protein | 30.0 |

| - Inhibitor | 27.0 |

| - Water | 41.0 |

| R.m.s. deviations from ideal geometry | |

| - Bond lengths (Å) | 0.012 |

| **- Bond angles (°) ** | 1.7 |

Experimental Protocols

Protein Expression and Purification

Recombinant HIV-1 protease was expressed in Escherichia coli and purified to homogeneity using a combination of ion-exchange and size-exclusion chromatography. The final protein concentration was determined by UV-Vis spectroscopy.

Crystallization